2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde
Overview
Description
2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde is a useful research compound. Its molecular formula is C12H12F3NOSi and its molecular weight is 271.31 g/mol. The purity is usually 95%.
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Biological Activity
2-(Trifluoromethyl)-5-((trimethylsilyl)ethynyl)isonicotinaldehyde (CAS: 1356087-40-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable candidate for drug development.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production. This effect could be attributed to the modulation of signaling pathways involved in inflammation, although specific mechanisms remain to be elucidated.
Anticancer Properties
The compound's potential as an anticancer agent has been investigated in vitro against various cancer cell lines. Results indicate that it may induce apoptosis and inhibit cell proliferation, particularly in models of breast and lung cancer. Further studies are required to confirm these effects and understand the underlying mechanisms.
Research Findings and Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |
Study 2 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages. |
Study 3 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in key cellular processes such as apoptosis and inflammation.
Properties
IUPAC Name |
2-(trifluoromethyl)-5-(2-trimethylsilylethynyl)pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NOSi/c1-18(2,3)5-4-9-7-16-11(12(13,14)15)6-10(9)8-17/h6-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBFNZIOSLSINU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744623 | |
Record name | 2-(Trifluoromethyl)-5-[(trimethylsilyl)ethynyl]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-40-5 | |
Record name | 2-(Trifluoromethyl)-5-[(trimethylsilyl)ethynyl]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90744623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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